2-(3-Bromophenyl)-2,2-difluoroethanethioamide
Description
Properties
Molecular Formula |
C8H6BrF2NS |
|---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroethanethioamide |
InChI |
InChI=1S/C8H6BrF2NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
XAXJABNKNUBAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=S)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2,2-difluoroethanethioamide typically involves the reaction of 3-bromobenzaldehyde with difluoroacetic acid and thioamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures consistent production of high-purity compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2,2-difluoroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum
Biological Activity
2-(3-Bromophenyl)-2,2-difluoroethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with difluoroethylamine in the presence of a suitable thiol. The resulting compound features a difluoroethyl group and a thioamide functional group, which are known to influence its biological properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds with thioamide functionalities exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
2. Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. A case study involving the compound's analogs revealed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.
3. Enzyme Inhibition
The compound has been evaluated for its potential to inhibit various enzymes linked to disease processes. For instance, it has shown inhibitory effects on certain proteases involved in cancer metastasis, which could be leveraged for therapeutic applications.
Case Studies
Several case studies have explored the biological implications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of thioamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL, suggesting potent antimicrobial properties. -
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays conducted on MCF-7 and HeLa cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
Data Table: Summary of Biological Activities
The proposed mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : The thioamide group may interact with bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Interaction : The difluorinated moiety could enhance binding affinity to specific enzyme targets involved in disease progression.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "2-(3-Bromophenyl)-2,2-difluoroethanethioamide":
Beta-Secretase (BACE) Inhibitors
- A class of compounds with a general formula that includes variables, such as substituents on a core structure, are useful for modulating beta-secretase enzyme (BACE) activity .
- These compounds and pharmaceutical compositions comprising them can treat disorders related to A-beta plaque formation and deposition resulting from BACE activity .
- BACE-mediated disorders include Alzheimer's Disease, cognitive deficits, cognitive impairments, Schizophrenia, and other central nervous system conditions .
- Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds are also noted as beta-secretase inhibitors .
Anti-Cancer Activity
- Quinolone and quinoline derivatives have been investigated for their anti-cancer activity against breast cancer cells (MCF–7), bone marrow cancer cells (K–562), and cervical cancer cells (HeLa) .
- Some compounds were found to be selective towards cancer cells, inducing either G2 or S-phase cell cycle arrest, chromatin condensation, and nuclear fragmentation .
- Data suggests that quinolone and quinoline derivatives could be beneficial for the treatment of various types of cancer with minimum toxicity .
Synthesis of Related Compounds
- 2,2-difluoroethanethioamide is used in the synthesis of various compounds .
- Examples include N-(4-cyanophenyl)-2,2-difluoroethanethioamide, N-(3-cyanophenyl)-2,2-difluoroethanethioamide, N-(4-bromophenyl)-2,2-difluoroethanethioamide and N-(3-bromophenyl)-2,2-difluoroethanethioamide .
Thiazolidine Derivatives
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Observations:
Substituent Position Effects: The 4-bromo isomer (para-substituted bromine) differs from the target compound’s meta-bromo configuration. The 3-bromo-2,6-difluorophenyl derivative in introduces fluorine substituents on the aromatic ring rather than the ethane chain. This may enhance electronegativity and steric hindrance, affecting reactivity or intermolecular interactions .
Functional Group Variations :
- The thioamide group in the target compound and its 4-bromo isomer can participate in hydrogen bonding and metal coordination, unlike the amine hydrochloride in ’s compound, which is more basic and prone to protonation .
Physicochemical and Reactivity Profiles
- Electron-Withdrawing Effects : Difluoro substitution on the ethane chain (target compound) vs. the aromatic ring () modifies electron density distribution. Fluorine on the chain may stabilize the thioamide via inductive effects, while ring fluorines could increase aromatic electrophilicity .
- Stability : The discontinued status of the 4-bromo isomer () suggests possible synthetic challenges or instability under storage conditions, though exact reasons are unspecified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
